![molecular formula C25H31FN4O4 B11279104 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone](/img/structure/B11279104.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone is a complex organic compound that features two piperazine rings substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone typically involves multiple steps. One common route includes the reaction of 2-fluorophenylpiperazine with 2-methoxyphenylpiperazine in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
- 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
- 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H31FN4O4 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H31FN4O4/c1-33-23-9-5-4-8-22(23)28-12-16-30(17-13-28)25(32)19-34-18-24(31)29-14-10-27(11-15-29)21-7-3-2-6-20(21)26/h2-9H,10-19H2,1H3 |
InChI Key |
PIEUUQHHOFGEOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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